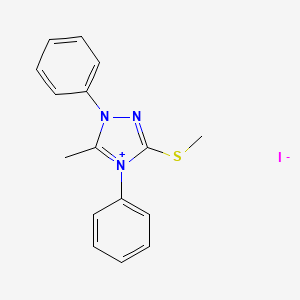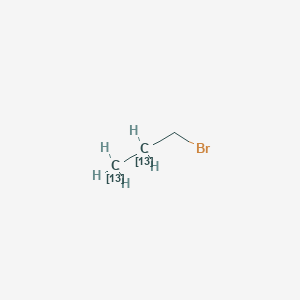
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide is a chemical compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-methyl-1,4-diphenyl-1H-1,2,4-triazole with methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group, forming new derivatives.
Addition: The triazolium ring can participate in addition reactions with various electrophiles, leading to the formation of new compounds with extended structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other triazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The triazolium ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the methylthio group can undergo redox reactions, leading to the generation of reactive species that can interact with cellular components.
Comparison with Similar Compounds
Similar compounds to 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide include other triazolium salts with different substituents on the triazole ring. These compounds share similar chemical properties but may differ in their reactivity and applications. For example:
1,3-Diphenyl-1H-1,2,4-triazolium iodide:
5-Methyl-1,4-diphenyl-1H-1,2,4-triazolium bromide: Similar structure but with a different halide, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38054-60-3 |
|---|---|
Molecular Formula |
C16H16IN3S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
5-methyl-3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;iodide |
InChI |
InChI=1S/C16H16N3S.HI/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
DYIKGUMVIOCUSG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

